Rilmazafone hydrochloride

Descripción general

Descripción

El hidrocloruro de rilmazafona es un profármaco soluble en agua desarrollado en Japón. Se utiliza principalmente como agente inductor del sueño. Dentro del cuerpo humano, la rilmazafona se convierte en varios metabolitos benzodiazepínicos que tienen efectos sedantes e hipnóticos . A diferencia de las benzodiazepinas tradicionales, la rilmazafona en sí misma no tiene un anillo de benceno fusionado con un anillo de diazepina, lo que la hace única en su clase .

Métodos De Preparación

Rutas de síntesis y condiciones de reacción: La síntesis del hidrocloruro de rilmazafona implica la preparación de su compuesto principal, la rilmazafona, seguida de su conversión a la sal de hidrocloruro.

Métodos de producción industrial: La producción industrial de hidrocloruro de rilmazafona generalmente implica síntesis química a gran escala utilizando reactivos y solventes de alta pureza. El producto final se purifica utilizando técnicas como la cromatografía líquida preparativa .

Análisis De Reacciones Químicas

Tipos de reacciones: El hidrocloruro de rilmazafona experimenta varios tipos de reacciones químicas, que incluyen:

Cierre de anillo: El producto hidrolizado sufre una reacción de cierre de anillo para formar una estructura triazolobenzodiazepínica.

Reactivos y condiciones comunes:

Ácido clorhídrico: Utilizado en la preparación de la sal de hidrocloruro.

Enzimas aminopeptidasas: Facilitan la hidrólisis de la rilmazafona en el cuerpo.

Principales productos formados:

Aplicaciones Científicas De Investigación

Pharmacokinetics

- Administration : Rilmazafone is administered orally.

- Half-life : The elimination half-life is approximately 10.5 hours, allowing for effective dosing regimens in treating insomnia.

Clinical Applications

Rilmazafone has been extensively studied for its efficacy in various clinical settings:

- Short-term Treatment of Insomnia : Clinical trials indicate that rilmazafone effectively induces sleep with fewer side effects compared to other sedatives like zolpidem and triazolam .

- Premedication Before Surgical Procedures : Its hypnotic properties make it suitable for preoperative sedation, where rapid onset and short duration of action are beneficial.

Pharmacological Properties

Rilmazafone exhibits several pharmacological properties that enhance its applicability:

- Sedative and Hypnotic Effects : Demonstrated effectiveness in managing insomnia with minimal impact on motor function.

- CNS Activity : Known to penetrate the central nervous system effectively, contributing to its sedative effects.

Adverse Drug Reactions

A retrospective analysis was conducted following an incident where itraconazole was contaminated with rilmazafone in Japan. This led to increased reports of central nervous system depression symptoms, highlighting the importance of monitoring adverse drug reactions associated with rilmazafone use .

Efficacy in Elderly Populations

A study assessed the effects of rilmazafone on nocturia in elderly patients. Results indicated a significant reduction in nocturnal urinations and improved quality of life scores after four weeks of treatment, suggesting its potential utility beyond sleep induction .

Table 1: Metabolites of this compound

| Metabolite | Structure | Activity |

|---|---|---|

| Rilmazolam | Active benzodiazepine | Sedative/hypnotic |

| M-1 | Hydrolyzed form | Unknown |

| M-2 | Demethylated form | Unknown |

| M-3 | Further modified | Unknown |

Table 2: Clinical Efficacy Summary

Mecanismo De Acción

El hidrocloruro de rilmazafona ejerce sus efectos a través de sus metabolitos activos. Una vez hidrolizada en el cuerpo, la rilmazafona se convierte en rilmazolam, que actúa sobre los receptores del ácido gamma-aminobutírico (GABA) en el cerebro. Esta interacción mejora los efectos inhibitorios del GABA, lo que lleva a efectos sedantes e hipnóticos .

Compuestos similares:

Alprazolam: Una benzodiazepina con una estructura triazolobenzodiazepínica similar.

Rilmazolam: El metabolito activo de la rilmazafona.

Avizafone: Otro profármaco que se convierte en una benzodiazepina activa.

Singularidad: El hidrocloruro de rilmazafona es único debido a su solubilidad en agua y su conversión en metabolitos activos solo después de la administración. Esta propiedad reduce el riesgo de abuso y efectos secundarios asociados con las benzodiazepinas tradicionales .

Comparación Con Compuestos Similares

Alprazolam: A benzodiazepine with a similar triazolo benzodiazepine structure.

Rilmazolam: The active metabolite of rilmazafone.

Avizafone: Another prodrug that is converted into an active benzodiazepine.

Uniqueness: Rilmazafone hydrochloride is unique due to its water solubility and its conversion into active metabolites only after administration. This property reduces the risk of abuse and side effects associated with traditional benzodiazepines .

Actividad Biológica

Rilmazafone hydrochloride is a novel compound in the class of benzodiazepine derivatives, primarily recognized for its sedative and hypnotic properties. As a prodrug, it requires metabolic activation to exert its pharmacological effects. This article details the biological activity of rilmazafone, including its pharmacokinetics, mechanism of action, clinical applications, and relevant case studies.

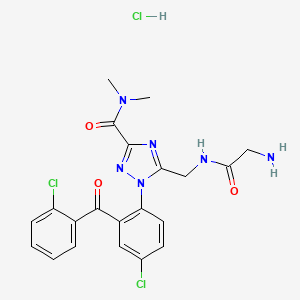

Chemical Structure and Classification

Rilmazafone is classified as a prodrug and a member of the ring-opened derivatives of 1,4-benzodiazepines. Its unique chemical structure lacks a fused benzene ring with a diazepine ring, differentiating it from traditional benzodiazepines. The compound's molecular formula is with a molecular weight of approximately 511.789 g/mol .

Rilmazafone is metabolized in the body to produce active metabolites that interact with the GABAergic system. Specifically, it is converted into rilmazolam through the action of aminopeptidase enzymes in the small intestine. Rilmazolam then acts on GABA-A receptors, enhancing the inhibitory effects of GABA, leading to sedation and sleep induction . Unlike traditional benzodiazepines, rilmazafone does not bind directly to benzodiazepine receptors before metabolism .

Pharmacological Properties

- Sedative and Hypnotic Effects : Rilmazafone has demonstrated efficacy in inducing and maintaining sleep with minimal impact on motor function. Preclinical studies indicate that it is effective for managing insomnia and other sleep disorders .

- CNS Activity : Rilmazafone is known to penetrate the central nervous system (CNS), which contributes to its sedative effects .

Clinical Applications

Rilmazafone is primarily used for:

- Short-term treatment of insomnia : It has been shown to be effective in inducing sleep without significant residual effects compared to other sedatives like zolpidem and triazolam .

- Premedication before surgical procedures : Its hypnotic properties make it suitable for preoperative sedation .

Metabolism and Pharmacokinetics

The metabolism of rilmazafone involves several pathways:

- It undergoes desglycylation and cyclization to form various metabolites (M-1 through M-4) identified through mass spectrometry studies .

- The pharmacokinetic profile indicates that plasma levels of rilmazafone and its metabolites are influenced by factors such as age and genetic polymorphisms affecting drug metabolism enzymes .

Table 1: Metabolites of this compound

| Metabolite | Structure | Activity |

|---|---|---|

| Rilmazolam | Active benzodiazepine | Sedative/hypnotic |

| M-1 | Hydrolyzed form | Unknown |

| M-2 | Demethylated form | Unknown |

| M-3 | Further modified | Unknown |

Case Study 1: Adverse Drug Reactions

An incident involving contamination with rilmazafone in an antifungal medication highlighted potential adverse reactions. In one case, blood concentrations of rilmazolam and its demethylated forms were detected post-mortem, indicating significant CNS depression as a contributing factor to death .

Case Study 2: Comparative Efficacy

A study comparing rilmazafone with other sedatives in elderly patients found that it produced fewer next-day residual effects than zolpidem or triazolam. This suggests that rilmazafone may be a preferable option for elderly patients requiring sedation without prolonged impairment .

Propiedades

IUPAC Name |

5-[[(2-aminoacetyl)amino]methyl]-1-[4-chloro-2-(2-chlorobenzoyl)phenyl]-N,N-dimethyl-1,2,4-triazole-3-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20Cl2N6O3.ClH/c1-28(2)21(32)20-26-17(11-25-18(30)10-24)29(27-20)16-8-7-12(22)9-14(16)19(31)13-5-3-4-6-15(13)23;/h3-9H,10-11,24H2,1-2H3,(H,25,30);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHINGHZNENOVFD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C1=NN(C(=N1)CNC(=O)CN)C2=C(C=C(C=C2)Cl)C(=O)C3=CC=CC=C3Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21Cl3N6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

99593-25-6 (Parent) | |

| Record name | Rilmazafone hydrochloride [JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085815378 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID80235095 | |

| Record name | Rilmazafone hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80235095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

511.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85815-37-8 | |

| Record name | 1H-1,2,4-Triazole-3-carboxamide, 5-[[(2-aminoacetyl)amino]methyl]-1-[4-chloro-2-(2-chlorobenzoyl)phenyl]-N,N-dimethyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=85815-37-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Rilmazafone hydrochloride [JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085815378 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Rilmazafone hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80235095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | RILMAZAFONE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/25T258X8BV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.